

# A Meta-Analysis of Clinical Trial Data for Novel Alopecia Areata Treatments

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comparative analysis of clinical trial data for emerging treatments for severe alopecia areata (AA), a chronic autoimmune disease characterized by hair loss. The focus is on "AA-1" and related clinical trials for Janus kinase (JAK) inhibitors, offering a resource for researchers, scientists, and drug development professionals.

## Comparative Efficacy of JAK Inhibitors in Alopecia Areata

The primary endpoint in recent clinical trials for alopecia areata is the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less, which corresponds to 80% or more scalp hair coverage. The following tables summarize the key efficacy data from the pivotal clinical trials for LEQSELVI<sup>TM</sup> (deuruxolitinib), Baricitinib, and Upadacitinib.

Table 1: Percentage of Patients Achieving SALT Score ≤ 20 at Week 24



| Treatment                     | Clinical Trial(s) | Dosage           | Percentage of<br>Patients<br>Achieving<br>SALT ≤ 20 | Placebo    |
|-------------------------------|-------------------|------------------|-----------------------------------------------------|------------|
| LEQSELVI™<br>(deuruxolitinib) | THRIVE-AA1        | 8 mg twice daily | 29%[1]                                              | 1%[1]      |
| LEQSELVI™<br>(deuruxolitinib) | THRIVE-AA2        | 8 mg twice daily | 32%[1]                                              | 1%[1]      |
| Baricitinib                   | BRAVE-AA1         | 4 mg once daily  | 38.9% (at Week<br>36)[2]                            | -          |
| Baricitinib                   | BRAVE-AA2         | 4 mg once daily  | 35.9% (at Week<br>36)[2]                            | -          |
| Upadacitinib                  | UP-AA Study 2     | 15 mg once daily | 44.6%[3][4][5]                                      | 3.4%[2][5] |
| Upadacitinib                  | UP-AA Study 2     | 30 mg once daily | 54.3%[3][4][5]                                      | 3.4%[2][5] |
| Upadacitinib                  | UP-AA Study 1     | 15 mg once daily | 45.2%[4]                                            | 1.5%[4]    |
| Upadacitinib                  | UP-AA Study 1     | 30 mg once daily | 55.0%[4]                                            | 1.5%[4]    |

Table 2: Percentage of Patients Achieving SALT Score  $\leq$  10 at Week 24

| Treatment                     | Clinical Trial(s) | Dosage           | Percentage of Patients Achieving SALT ≤ 10 | Placebo |
|-------------------------------|-------------------|------------------|--------------------------------------------|---------|
| LEQSELVI™<br>(deuruxolitinib) | THRIVE-AA1        | 8 mg twice daily | 20%[1]                                     | 0%[1]   |
| LEQSELVI™<br>(deuruxolitinib) | THRIVE-AA2        | 8 mg twice daily | 24%[1]                                     | 0%[1]   |
| Upadacitinib                  | UP-AA Study 2     | 15 mg once daily | 36.0%[3]                                   | 1.4%[4] |
| Upadacitinib                  | UP-AA Study 2     | 30 mg once daily | 47.1%[3]                                   | 1.4%[4] |



#### **Experimental Protocols**

The clinical trials for these JAK inhibitors share a similar design, being multicenter, randomized, double-blind, and placebo-controlled.

LEQSELVI™ (deuruxolitinib) THRIVE-AA1 (NCT04518995) and THRIVE-AA2 (NCT04797650) [1][6]

- Objective: To evaluate the efficacy and safety of deuruxolitinib in adults with severe alopecia areata.
- Participants: Adults (18-65 years) with a SALT score of ≥50 (at least 50% scalp hair loss) for more than six months.[6][7]
- Design: Patients were randomized to receive deuruxolitinib (8 mg or 12 mg twice daily) or a placebo for 24 weeks.[1][7]
- Primary Endpoint: The proportion of patients achieving a SALT score of ≤20 at week 24.[1][6]

Baricitinib BRAVE-AA1 (NCT03570749) and BRAVE-AA2 (NCT03899259)[8]

- Objective: To assess the efficacy and safety of baricitinib in adults with severe alopecia areata.
- Participants: Adults with a SALT score of ≥50.[8]
- Design: These were parallel-group, placebo-controlled trials where patients were randomized to receive baricitinib (2 mg or 4 mg once daily) or a placebo.[8][9]
- Primary Endpoint: The proportion of patients achieving a SALT score of ≤20 at week 36.

Upadacitinib UP-AA Program (Study 1 and Study 2)[2][4][10]

- Objective: To evaluate the efficacy and safety of upadacitinib in adults and adolescents with severe alopecia areata.
- Participants: Individuals aged 12 to 64 years with severe AA (mean baseline SALT score of approximately 84).[4][10]



- Design: Two replicate, randomized, placebo-controlled, double-blind studies where participants received upadacitinib (15 mg or 30 mg once daily) or a placebo for 24 weeks.[2]
   [4][10]
- Primary Endpoint: The percentage of patients achieving a SALT score of ≤20 at week 24.[2]
   [4]

# Mechanism of Action: The JAK-STAT Signaling Pathway in Alopecia Areata

Alopecia areata is understood to be an autoimmune condition where T-cells attack the hair follicles. This process is mediated by inflammatory cytokines that signal through the Janus kinase and Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[3][11][12] JAK inhibitors block this signaling cascade, reducing inflammation and allowing for hair regrowth.





Click to download full resolution via product page





Caption: The JAK-STAT signaling pathway in Alopecia Areata and the point of inhibition by JAK inhibitors.

### **Experimental Workflow**

The clinical trials for JAK inhibitors in alopecia areata generally follow a standardized workflow from patient screening to data analysis.





Click to download full resolution via product page



Caption: A generalized workflow for the pivotal clinical trials of JAK inhibitors in Alopecia Areata.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. AbbVie Announces Positive Topline Results from Phase 3 UP-AA Trial Evaluating Upadacitinib (RINVOQ®) for Alopecia Areata [prnewswire.com]
- 3. An overview of JAK/STAT pathways and JAK inhibition in alopecia areata PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.abbvie.com [news.abbvie.com]
- 5. hcplive.com [hcplive.com]
- 6. FDA Approves Oral JAK Inhibitor for the Treatment of Severe Alopecia Areata [drug-dev.com]
- 7. Androgenetic Alopecia and the JAK-STAT Pathway [ctv.veeva.com]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. Efficacy of Baricitinib in Patients with Various Degrees of Alopecia Areata Severity: Post-Hoc Analysis from BRAVE AA1 and BRAVE AA2 | springermedizin.de [springermedizin.de]
- 10. Topline Phase 3 Data: Upadacitinib (Rinvoq, AbbVie) Continues to Show Promise in Severe AA - The Dermatology Digest [thedermdigest.com]
- 11. Frontiers | An overview of JAK/STAT pathways and JAK inhibition in alopecia areata [frontiersin.org]
- 12. An overview of JAK/STAT pathways and JAK inhibition in alopecia areata PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Meta-Analysis of Clinical Trial Data for Novel Alopecia Areata Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162668#meta-analysis-of-aa-1-clinical-trial-data]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com